Indium Oxine

Beschreibung

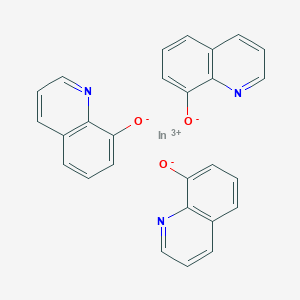

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

14514-42-2 |

|---|---|

Molekularformel |

C27H18InN3O3 |

Molekulargewicht |

547.3 g/mol |

IUPAC-Name |

indium(3+);quinolin-8-olate |

InChI |

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |

InChI-Schlüssel |

AEGSYIKLTCZUEZ-UHFFFAOYSA-K |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |

Isomerische SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |

Kanonische SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |

Andere CAS-Nummern |

14514-42-2 |

Synonyme |

(111In)oxinate(3) 111In-oxine indium oxinate indium oxine indium oxine sulfate, 111In-labeled cpd indium oxine, 111In-labeled cpd indium oxine, 113In-labeled cpd indium oxine, 133In-labeled cpd indium-111-oxine indium-111-oxine sulfate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chelation Chemistry of Indium-111 with Oxine for Radiopharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the use of Indium-111 Oxine in radiolabeling, with a primary focus on its application in cellular labeling for diagnostic imaging.

Executive Summary

Indium-111 (¹¹¹In) Oxine, a radiopharmaceutical, is a cornerstone in nuclear medicine for the radiolabeling of autologous leukocytes and platelets. This technique is instrumental in the diagnosis and localization of inflammation, infection, and thrombosis.[1][2] The process leverages the formation of a lipid-soluble chelate between the trivalent Indium-111 cation and oxine (8-hydroxyquinoline), which facilitates its passage across cell membranes. Once intracellular, the ¹¹¹In dissociates from the oxine and binds to cytoplasmic components, effectively trapping the radioisotope within the cell.[3] This guide delves into the fundamental chemistry of this process, provides detailed experimental protocols for cell labeling, and presents key quantitative data to inform research and development in this field.

Fundamentals of Indium-111 and Oxine Chelation

Properties of Indium-111

Indium-111 is a gamma-emitting radionuclide with physical characteristics that make it well-suited for diagnostic imaging.[3]

| Property | Value |

| Half-life | 2.8 days (67.2 hours) |

| Decay Mode | Electron Capture |

| Principal Gamma Photon Energies | 171.3 keV (90.2% abundance), 245.4 keV (94% abundance)[4] |

Its half-life is sufficiently long to allow for the tracking of biological processes over several days, such as the migration of leukocytes to sites of infection.[5]

Oxine (8-Hydroxyquinoline) as a Chelating Agent

Oxine is a bidentate chelating agent, meaning it binds to a central metal atom at two points. In the case of Indium-111, three oxine molecules coordinate with one ¹¹¹In³⁺ ion to form a neutral, 1:3 lipophilic complex.[6] This charge neutrality and lipid solubility are critical for its ability to passively diffuse across the phospholipid bilayer of cell membranes.

The Chelation Process and Cellular Labeling Mechanism

The formation of the ¹¹¹In-Oxine complex is a straightforward process. The subsequent labeling of cells is a multi-step mechanism that relies on the principles of passive diffusion and transchelation.

Once inside the cell, the ¹¹¹In-Oxine complex dissociates due to the presence of intracellular components with a higher affinity for Indium-111. The liberated ¹¹¹In³⁺ then firmly binds to these cytoplasmic molecules, while the free oxine is released from the cell.[3]

Experimental Protocols

The following protocols are generalized from established methodologies for the radiolabeling of leukocytes. Strict aseptic techniques must be maintained throughout all procedures.

Reagent Preparation

-

Anticoagulant Citrate Dextrose (ACD) Solution: Prepare according to standard laboratory procedures.

-

Indium-111 Oxine Solution: Commercially available, typically supplied in a sterile, non-pyrogenic, isotonic aqueous solution with a pH of 6.5 to 7.5.[4]

Leukocyte Separation and Labeling

-

Blood Collection: Draw 40-60 mL of venous blood into a syringe containing 1000-1500 units of heparin or ACD as an anticoagulant.

-

Erythrocyte Sedimentation: Transfer the blood to a sterile tube and add a sedimenting agent like 6% hydroxyethyl starch. Allow the red blood cells to sediment for 30-60 minutes.

-

Leukocyte-Rich Plasma (LRP) Isolation: Carefully collect the LRP supernatant.

-

Cell Pellet Formation: Centrifuge the LRP at 150-450 g for 5 minutes to obtain a leukocyte pellet.

-

Washing: Resuspend the cell pellet in sterile saline and centrifuge again at 150-450 g for 5 minutes. Discard the supernatant.

-

Incubation with ¹¹¹In-Oxine: Resuspend the washed leukocyte pellet in a small volume of saline. Add approximately 18.5-37 MBq (0.5-1.0 mCi) of ¹¹¹In-Oxine solution. Incubate at room temperature for 15-30 minutes with gentle agitation.

-

Removal of Unbound ¹¹¹In-Oxine: After incubation, add sterile saline to the cell suspension and centrifuge at 150-450 g for 5 minutes.

-

Final Resuspension: Carefully remove and discard the supernatant containing unbound ¹¹¹In-Oxine. Resuspend the labeled leukocyte pellet in autologous platelet-poor plasma.

Quality Control

Quality control is essential to ensure the safety and efficacy of the radiolabeled cell preparation.

-

Visual Inspection: Examine the final cell suspension for any clumps or aggregates.

-

Labeling Efficiency: Calculate the percentage of ¹¹¹In that has been incorporated into the cells. This is determined by measuring the radioactivity of the cell pellet and the supernatant after the final wash.

-

Cell Viability: A trypan blue exclusion test can be performed to assess the percentage of viable cells.

Quantitative Data

The following tables summarize key quantitative data related to ¹¹¹In-Oxine labeling.

Table 1: Labeling Efficiency

| Cell Type | Labeling Medium | Mean Labeling Efficiency (%) | Reference |

| Leukocytes | Saline | ~77% | |

| Platelets | Saline | 73% | [7] |

| Platelets | Plasma (open tube) | 53% | [8] |

| Platelets | Plasma (closed bag) | 27% | [8] |

| Platelets | Saline | 78% | [9] |

| Platelets | Plasma | 53% | [9] |

Table 2: Stability and Elution of ¹¹¹In from Labeled Leukocytes

| Time Post-Labeling | Spontaneous Release (%) | Reference |

| 1 hour | ~3% | [4] |

| 24 hours | ~24% | [4] |

| 22 hours | ~10% (intracellular retention of ~90%) | [10] |

Table 3: Effects of Labeling on Cellular Function

| Cell Type | Functional Assay | Observation | Reference |

| Neutrophils | Chemotaxis | No significant impairment with ¹¹¹In-Oxine | [2][11] |

| Platelets | Aggregation (in response to ADP and collagen) | No significant difference compared to ⁵¹Cr-labeled platelets | [7] |

| Lymphocytes | Antibody-Dependent Cellular Cytotoxicity (ADCC) | Significantly reduced | [12] |

Signaling Pathways and Logical Relationships

The diagnostic utility of ¹¹¹In-labeled leukocytes relies on their physiological response to inflammatory signals.

Conclusion

The chelation of Indium-111 with oxine provides a robust and effective method for the radiolabeling of various cell types, most notably leukocytes and platelets. The resulting radiopharmaceutical has been instrumental in the non-invasive diagnosis of a wide range of inflammatory and infectious conditions. A thorough understanding of the underlying chelation chemistry, adherence to meticulous experimental protocols, and rigorous quality control are paramount to the successful clinical application of this technology. This guide provides a foundational resource for professionals engaged in the research, development, and application of ¹¹¹In-Oxine based radiopharmaceuticals.

References

- 1. Indium-111 platelet kinetics in normal human subjects: tropolone versus oxine methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil labeling with indium-111: tropolone vs. oxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Indium In-111 oxyquinoline? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Labeling autologous leukocytes with indium-111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. Indium-III: a new radionuclide label for studying human platelet kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human platelets labeled with In-111 8-hydroxyquinoline: kinetics, distribution, and estimates of radiation dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Factors influencing platelets labelling with indium-111 oxine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. pubs.rsna.org [pubs.rsna.org]

- 12. Labelling of lymphocytes with indium 111 oxine: effect on cell surface phenotype and antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Indium-111 Oxine for Radiolabeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Indium-111 (¹¹¹In) oxine for radiolabeling, with a primary focus on its use in labeling leukocytes for diagnostic imaging. This document details the underlying chemical principles, experimental procedures, quality control measures, and the biological fate of ¹¹¹In-oxine labeled cells.

Introduction to Indium-111 Oxine

Indium-111 oxine is a radiopharmaceutical agent widely utilized in nuclear medicine for the radiolabeling of various cells, most notably autologous leukocytes (white blood cells).[1][2][3] The resulting radiolabeled cells are then reinjected into the patient to detect and localize sites of infection and inflammation.[2][3] Indium-111 is a gamma-emitting radionuclide with a physical half-life of 2.8 days (67.2 hours), which is suitable for diagnostic imaging procedures that may require monitoring over several days.[4][5][6][7] The principle of this technique relies on the natural physiological function of leukocytes, which migrate to areas of infection as part of the body's immune response.[5]

The ¹¹¹In-oxine complex is formed by the chelation of the trivalent Indium-111 cation by three molecules of oxine (8-hydroxyquinoline).[1] This forms a neutral, lipid-soluble (lipophilic) complex that can readily penetrate the cell membrane.[1][2][4] Once inside the cell, the relatively weak complex dissociates. The ¹¹¹In³⁺ ion then binds strongly to intracellular components, effectively trapping the radioactivity within the cell, while the oxine molecules are released.[1][4]

Synthesis of Indium-111 Oxine

The synthesis of ¹¹¹In-oxine involves the chelation of Indium-111 chloride with 8-hydroxyquinoline (oxine) in a buffered aqueous solution. The final product is a sterile, non-pyrogenic, isotonic aqueous solution with a pH range of 6.5 to 7.5.[4][6][8]

Materials and Reagents

-

Indium-111 Chloride (¹¹¹InCl₃) solution in dilute HCl (e.g., 0.02 N HCl)[9]

-

8-hydroxyquinoline (Oxine) solution in ethanol (e.g., 20 mg/mL)[9]

-

Sodium Acetate (NaOAc) buffer (e.g., 1 M)[9]

-

HEPES buffer

-

Polysorbate 80 (Tween 80)

-

Sodium Chloride (0.9% w/v) for injection

-

Sterile, pyrogen-free water for injection

-

Chloroform (for extraction method)

-

Ethanol

Experimental Protocol for Synthesis

A common method for the preparation of ¹¹¹In-oxine for radiolabeling is as follows:

-

In a sterile, pyrogen-free reaction vial, add the required volume of ¹¹¹InCl₃ solution.

-

Add a sodium acetate buffer to adjust the pH to approximately 5.0-6.8.[9][10]

-

Introduce a freshly prepared solution of oxine in ethanol to the buffered ¹¹¹InCl₃ solution.[9][10]

-

The reaction mixture is gently stirred or swirled for a period of 5 to 15 minutes at room temperature to allow for the formation of the ¹¹¹In-oxine complex.[9][11]

-

For purification, the lipophilic ¹¹¹In-oxine complex can be extracted into an organic solvent such as chloroform. The chloroform layer is then separated, and the solvent is evaporated to dryness. The purified complex is then redissolved in ethanol and diluted with sterile saline.[10]

-

Alternatively, for direct use in cell labeling, the reaction is often formulated with buffers and surfactants (like Polysorbate 80) to maintain stability and facilitate cell penetration, avoiding the need for organic solvent extraction.[4][6][8]

Below is a diagram illustrating the synthesis workflow of Indium-111 Oxine.

Characterization and Quality Control

To ensure the safety and efficacy of the radiolabeled product, rigorous quality control of the ¹¹¹In-oxine preparation is mandatory. The primary quality control parameter is the radiochemical purity.

Radiochemical Purity Determination

Radiochemical purity is the proportion of the total radioactivity in the desired chemical form, which is the ¹¹¹In-oxine complex. Common impurities include free ¹¹¹In³⁺ and hydrolyzed ¹¹¹In. Thin-layer chromatography (TLC) or instant thin-layer chromatography (iTLC) are routinely used for this determination.

Experimental Protocol for iTLC:

-

Stationary Phase: Silica gel impregnated glass fiber sheets (iTLC-SG).

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 95:5 v/v) is a suitable mobile phase.[9] In this system, the lipophilic ¹¹¹In-oxine complex will migrate with the solvent front, while the free, more polar ¹¹¹In³⁺ will remain at the origin.

-

Procedure:

-

Apply a small spot of the ¹¹¹In-oxine solution onto the origin of the iTLC strip.

-

Develop the chromatogram in a tank containing the mobile phase until the solvent front has migrated a sufficient distance.

-

Dry the strip and cut it into two or more sections (e.g., origin and front).

-

Measure the radioactivity in each section using a suitable radiation detector (e.g., gamma counter).

-

-

Calculation: Radiochemical Purity (%) = (Activity at the solvent front / Total activity on the strip) x 100

A radiochemical purity of >95% is generally required for clinical use.

The following diagram outlines the quality control workflow for ¹¹¹In-Oxine.

Radiolabeling of Leukocytes with Indium-111 Oxine

The labeling of autologous leukocytes is a multi-step process that requires careful handling under aseptic conditions to maintain cell viability and prevent contamination.

Experimental Protocol for Leukocyte Labeling

-

Blood Collection and Leukocyte Separation:

-

Draw whole blood from the patient into a syringe containing an anticoagulant.

-

Separate the leukocytes from the red blood cells and plasma. This is typically achieved by sedimentation, followed by centrifugation to obtain a leukocyte-rich pellet.

-

-

Labeling Procedure:

-

Washing and Resuspension:

-

After incubation, add saline or cell-free plasma to the labeled cell suspension and centrifuge to pellet the cells.

-

Carefully remove and discard the supernatant, which contains any unbound ¹¹¹In-oxine.

-

Gently resuspend the labeled leukocyte pellet in a small volume of cell-free plasma for reinjection.

-

-

Final Product Quality Control:

-

Visually inspect the final preparation for any clumps or aggregates.[1]

-

Measure the total radioactivity in the final preparation to determine the patient dose.

-

Calculate the labeling efficiency.

-

Labeling Efficiency Calculation:

Labeling Efficiency (%) = (Activity in the cell pellet / (Activity in the cell pellet + Activity in the supernatant)) x 100

A labeling efficiency of approximately 77% is typically achieved with this method.[4][6][8]

The diagram below illustrates the workflow for radiolabeling leukocytes with ¹¹¹In-Oxine.

Mechanism of Cellular Uptake

The mechanism of ¹¹¹In-oxine uptake by leukocytes is a passive diffusion process driven by the lipophilic nature of the complex.

-

Membrane Permeation: The neutral and lipid-soluble ¹¹¹In-oxine complex readily diffuses across the lipid bilayer of the cell membrane.[1]

-

Intracellular Dissociation: Once inside the cytoplasm, the ¹¹¹In-oxine complex, which has a relatively low stability constant, dissociates.[1][4]

-

Intracellular Trapping: The released ¹¹¹In³⁺ ion binds with high affinity to intracellular proteins and other subcellular components.[1][4][5] This strong binding effectively traps the radionuclide within the cell.

-

Oxine Efflux: The liberated oxine molecules, being lipophilic, can diffuse back out of the cell.[1][4]

The following diagram depicts the mechanism of cellular uptake of ¹¹¹In-Oxine.

Quantitative Data Summary

The following tables summarize key quantitative data related to ¹¹¹In-oxine and its use in radiolabeling.

Table 1: Physical Properties of Indium-111

| Property | Value |

| Physical Half-life | 2.8 days (67.2 hours)[4][5][6][7] |

| Decay Mode | Electron Capture[6][7] |

| Principal Gamma Photon Energies | 171.3 keV, 245.4 keV[8] |

Table 2: Typical Parameters for ¹¹¹In-Oxine Leukocyte Labeling

| Parameter | Value |

| Recommended Adult Dose | 7.4 - 18.5 MBq (200 - 500 µCi)[4] |

| Incubation Time | 10 - 15 minutes[1][4] |

| Incubation Temperature | Room Temperature[1] |

| Typical Labeling Efficiency | ~77%[4][6][8] |

| Imaging Time Post-injection | 24 hours[3] |

Table 3: Biodistribution of ¹¹¹In-Labeled Leukocytes in Normal Subjects

| Organ | Uptake (% of Injected Dose) |

| Spleen | ~30%[6] |

| Liver | ~30%[6] |

| Lungs (initial, transient) | 4 - 7.5%[6][8] |

Conclusion

Indium-111 oxine remains a valuable tool in nuclear medicine for the radiolabeling of leukocytes to diagnose and localize infection and inflammation. Its synthesis is straightforward, and the labeling procedure is well-established. Proper adherence to detailed experimental protocols and stringent quality control are paramount to ensure the preparation of a safe and effective radiopharmaceutical for clinical use. The information provided in this technical guide serves as a comprehensive resource for researchers and professionals working in the field of radiopharmaceutical sciences and drug development.

References

- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. What is Indium In-111 oxyquinoline used for? [synapse.patsnap.com]

- 4. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]

- 5. What is the mechanism of Indium In-111 oxyquinoline? [synapse.patsnap.com]

- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 7. Indium In-111 Oxyquinoline | C27H18InN3O3 | CID 119117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. 68Ga[Ga]-, 111In[In]-oxine: a novel strategy of in situ radiolabeling of HPMA-based micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Labeling autologous leukocytes with indium-111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0017355B1 - Indium-111 oxine complex composition - Google Patents [patents.google.com]

The Intracellular Journey of Indium-111 Oxine: A Technical Guide to Cellular Uptake Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-111 oxine has long been a cornerstone in cellular labeling for diagnostic imaging and tracking studies. Its ability to efficiently label a variety of cell types, including leukocytes, platelets, and tumor cells, has made it an invaluable tool in nuclear medicine. This technical guide provides an in-depth exploration of the core mechanisms governing the uptake of Indium-111 oxine in different cell types. It consolidates quantitative data, details experimental protocols, and presents visual diagrams of the key pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Uptake: A Tale of Lipophilicity and Transchelation

The uptake of Indium-111 oxine by cells is a fascinating process driven by fundamental principles of cell biology and coordination chemistry. The radiopharmaceutical consists of the radioactive isotope Indium-111 chelated by three molecules of 8-hydroxyquinoline, also known as oxine. This forms a neutral, lipid-soluble (lipophilic) complex.[1][2][3]

The journey of Indium-111 into the cell can be summarized in four key steps:

-

Passive Diffusion: The lipophilic nature of the Indium-111 oxine complex allows it to readily diffuse across the phospholipid bilayer of the cell membrane without the need for active transport mechanisms.[1][4]

-

Intracellular Dissociation: Once inside the cytoplasm, the relatively weak chemical bonds of the Indium-111 oxine complex are disrupted.[2]

-

Transchelation: The free Indium-111 cation is then "transchelated," meaning it is transferred to and binds with higher affinity to various intracellular components, particularly proteins and nucleic acids.[2][4] In leukocytes, for instance, indium becomes firmly attached to cytoplasmic components like lactoferrin.[2]

-

Oxine Efflux: The liberated, uncharged oxine molecules are then free to diffuse back out of the cell.[2]

This elegant mechanism ensures that the radioactive Indium-111 is effectively trapped within the cell, allowing for subsequent imaging and tracking.

dot

References

In Vitro Stability of the Indium-111 Oxine Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-111 (¹¹¹In) oxine, a coordination complex of a radioactive isotope of indium with 8-hydroxyquinoline (oxine), is a widely utilized radiopharmaceutical agent. Its primary application is the in vitro radiolabeling of autologous cells, such as leukocytes and platelets, for subsequent in vivo imaging to detect and localize sites of infection, inflammation, and thrombosis. The diagnostic efficacy of ¹¹¹In-oxine-labeled cells is critically dependent on the stability of the complex and, more importantly, the retention of the ¹¹¹In radiolabel within the target cells. This technical guide provides an in-depth overview of the in vitro stability of the ¹¹¹In-oxine complex, with a focus on quantitative data, experimental protocols for stability assessment, and the underlying mechanisms of cellular uptake and retention.

The ¹¹¹In-oxine complex is a neutral, lipophilic molecule that readily permeates cell membranes.[1][2][3] Once inside the cell, the relatively low stability constant of the complex (estimated at approximately 10¹⁰) facilitates the transchelation of ¹¹¹In from the oxine ligands to intracellular components, to which it binds more firmly.[1][2][3][4] The liberated oxine is then released from the cell.[1][2][3] This intracellular trapping mechanism is fundamental to its utility in diagnostic imaging. However, the gradual dissociation of ¹¹¹In from these intracellular binding sites, a phenomenon known as elution or efflux, can impact image quality and interpretation.

Quantitative Stability Data

The in vitro stability of ¹¹¹In-oxine is most relevantly assessed by measuring the retention of the radiolabel within the target cells over time. The following table summarizes key quantitative data on the spontaneous release (efflux) of ¹¹¹In from various cell types after labeling with ¹¹¹In-oxine.

| Cell Type | Time Point | ¹¹¹In Release (%) | Reference |

| Leukocytes | 1 hour | ~3% | [2] |

| Leukocytes | 24 hours | up to 24% | [2] |

| Leukocytes (Validation Criterion) | 1 hour | <5% | [1] |

| Endothelial Cells | 1 hour | 7.8% ± 1.9% | [5] |

| Endothelial Cells | 24 hours | 47.6% ± 1.8% | [5] |

| Mesenchymal Stem Cells (hMSC) | 48 hours | 39% (61% retention) | [6] |

Factors Influencing Stability and Labeling Efficiency

Several factors can influence the stability of the cell-bound ¹¹¹In and the initial labeling efficiency:

-

Presence of Plasma: Transferrin in plasma competes with oxine for the chelation of ¹¹¹In, which can significantly reduce the efficiency of leukocyte labeling.[2][3][7]

-

Cellular Contaminants: The presence of red blood cells can also impair the labeling efficiency of leukocytes.[2][3][7]

-

pH: The optimal pH range for the supplied ¹¹¹In-oxine solution is between 6.5 and 7.5.[3][7] Deviations from this range can affect complex formation and stability.

-

Cell Viability: Damage to cells during the labeling procedure can lead to increased leakage of the radiolabel.[1]

-

Metal Contaminants: The presence of other metal ions can compete with ¹¹¹In for binding to oxine, potentially reducing labeling efficacy.[8]

Experimental Protocols

Accurate assessment of the in vitro stability of ¹¹¹In-oxine labeled cells is crucial for quality control and validation. The following are detailed methodologies for key experiments.

Protocol 1: Measurement of ¹¹¹In Efflux from Labeled Cells

This protocol determines the extent of spontaneous release of ¹¹¹In from labeled cells over time.

Materials:

-

¹¹¹In-oxine labeled cell suspension

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Incubator at 37°C

-

Centrifuge

-

Gamma counter

Procedure:

-

Prepare at least three aliquots of the final ¹¹¹In-oxine labeled cell suspension.

-

Incubate the aliquots at 37°C.

-

At designated time points (e.g., 1, 4, and 24 hours), centrifuge the aliquots at 150 x g for 5-10 minutes to pellet the cells.[1]

-

Carefully separate the supernatant from the cell pellet.

-

Measure the radioactivity in the supernatant and the cell pellet for each aliquot using a gamma counter.

-

Calculate the percentage of ¹¹¹In efflux using the following formula:

% Efflux = [Activity in Supernatant / (Activity in Supernatant + Activity in Pellet)] x 100

Acceptance Criteria: For initial validation of the labeling procedure for leukocytes, a release of less than 5% at 1 hour is considered acceptable.[1]

Protocol 2: Determination of Radiochemical Purity

Radiochemical purity is essential to ensure that the radioactivity is associated with the desired chemical form. Radio-High-Performance Liquid Chromatography (Radio-HPLC) is a common method for this assessment.

Materials:

-

¹¹¹In-oxine solution

-

HPLC system with a radioactivity detector

-

Appropriate HPLC column (e.g., reverse-phase)

-

Mobile phase (specific to the column and method)

-

Reference standards for ¹¹¹In-oxine and potential impurities

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system.

-

Inject a small, known volume of the ¹¹¹In-oxine solution onto the column.

-

Elute the components with the mobile phase at a constant flow rate.

-

The radioactivity detector will generate a chromatogram showing peaks corresponding to different radioactive species.

-

Identify the peak corresponding to the intact ¹¹¹In-oxine complex based on the retention time of a reference standard.

-

Calculate the radiochemical purity by determining the percentage of the total radioactivity that is present in the ¹¹¹In-oxine peak.

% Radiochemical Purity = (Area of ¹¹¹In-oxine Peak / Total Area of All Radioactive Peaks) x 100

Visualizations

Cellular Uptake and Intracellular Trapping of ¹¹¹In-Oxine

Caption: Mechanism of ¹¹¹In-Oxine uptake and intracellular retention.

Experimental Workflow for ¹¹¹In Efflux Assay

Caption: Workflow for assessing the in vitro stability of ¹¹¹In-labeled cells.

Conclusion

The in vitro stability of the Indium-111 oxine complex is a multifaceted issue, with the most critical parameter being the retention of the radiolabel within the target cells post-labeling. While the complex itself has a moderate stability constant, the subsequent transchelation to intracellular components results in a relatively stable association, which is essential for its diagnostic utility. The spontaneous efflux of ¹¹¹In does occur and varies depending on the cell type and incubation time. Adherence to standardized and validated protocols for cell labeling and stability assessment, as outlined in this guide, is paramount for ensuring the quality and reliability of diagnostic procedures utilizing ¹¹¹In-oxine. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is crucial for the accurate interpretation of preclinical and clinical imaging data.

References

- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 4. 68Ga[Ga]-, 111In[In]-oxine: a novel strategy of in situ radiolabeling of HPMA-based micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccess.agu.edu.tr:8080 [openaccess.agu.edu.tr:8080]

- 6. Quality Control Method for 111 In-Oxine Radiopharmaceutical Composition - Taratonenkova - Pharmaceutical Chemistry Journal [bakhtiniada.ru]

- 7. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]

- 8. deepdyve.com [deepdyve.com]

Biodistribution of Indium-111 Oxine Labeled Cells in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of Indium-111 (¹¹¹In) oxine as a cellular radiolabeling agent has been a cornerstone in preclinical and clinical research for tracking the in vivo fate of various cell populations. Its lipophilic nature allows it to passively diffuse across cell membranes, where the ¹¹¹In dissociates from the oxine and binds to intracellular components, effectively trapping the radionuclide within the cell. This stable labeling enables the non-invasive, longitudinal tracking of cell migration, localization, and clearance using single-photon emission computed tomography (SPECT). This technical guide provides a comprehensive overview of the biodistribution of ¹¹¹In-oxine labeled cells in various animal models, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of ¹¹¹In-Oxine Cell Labeling

Indium-111 is a gamma-emitting radionuclide with a physical half-life of 2.8 days and principal photon energies of 171 and 245 keV, which are ideal for SPECT imaging. The labeling process involves the chelation of ¹¹¹In³⁺ by 8-hydroxyquinoline (oxine) to form a neutral, lipid-soluble complex, ¹¹¹In-oxine. This complex readily penetrates the cell membrane. Intracellularly, the relatively low stability of the ¹¹¹In-oxine complex leads to the transchelation of ¹¹¹In to cytosolic proteins and other macromolecules, resulting in its entrapment. The free oxine is then released from the cell.

Data Presentation: Quantitative Biodistribution

The biodistribution of ¹¹¹In-oxine labeled cells is highly dependent on the cell type, the animal model used, the route of administration, and the time post-injection. The following tables summarize quantitative biodistribution data from various preclinical studies.

Table 1: Biodistribution of ¹¹¹In-Oxine Labeled Leukocytes in Animal Models

| Animal Model | Cell Type | Time Post-Injection | Lung (%ID/organ) | Liver (%ID/organ) | Spleen (%ID/organ) | Bone Marrow (%ID/organ) | Reference |

| Dog | Autologous Leukocytes | 6 hours | Normal, transient | Increased uptake | Increased uptake | Increased uptake | [1] |

| Dog | Autologous Leukocytes | 24 hours | Normal | High uptake | Highest uptake | High uptake | [2] |

| Rabbit | Autologous WBCs | 24 hours | - | High uptake | High uptake | High uptake | [3][4] |

Note: In many studies, a transient pulmonary activity is observed shortly after injection, which is considered normal as it reflects the temporary sequestration of labeled leukocytes in the pulmonary vasculature.[2]

Table 2: Biodistribution of ¹¹¹In-Oxine Labeled Platelets in Animal Models

| Animal Model | Time Post-Injection | Liver (%ID/organ) | Spleen (%ID/organ) | Bone Marrow (%ID/organ) | Reference |

| Rabbit | 1 day | ~35% | ~12% | - | [5] |

| Rabbit | 6 days | ~40% | ~14% | ~28% | [5] |

| Dog | Not Specified | Significant Uptake | Significant Uptake | Not Specified | [6][7] |

Table 3: Biodistribution of ¹¹¹In-Oxine Labeled Mesenchymal Stem Cells (MSCs) in Animal Models

| Animal Model | Condition | Time Post-Injection | Lung (%ID/organ) | Liver (%ID/organ) | Spleen (%ID/organ) | Kidneys (%ID/organ) | Reference |

| Dog | Myocardial Infarction | Immediate | High initial uptake | - | - | - | [8] |

| Dog | Myocardial Infarction | Day 1-7 | Decreased | High redistribution | High redistribution | High redistribution | [8] |

| Athymic Rat | Intra-osseous injection | Up to 48 hours | - | - | - | - | [9] |

Note: Following intravenous administration, a significant initial accumulation of MSCs in the lungs is a common observation, followed by redistribution to other organs like the liver, spleen, and kidneys.[8]

Table 4: Biodistribution of ¹¹¹In-Oxine Labeled Cancer Cells in Animal Models

| Animal Model | Cell Line | Time Post-Injection | Lung (%ID/organ) | Liver (%ID/organ) | Spleen (%ID/organ) | Reference |

| Mouse | 5T33 Myeloma | 0-2 hours | Initial localization | Subsequent localization | - | [10][11][12] |

| Mouse | 5T33 Myeloma | 1 day | Decreased | High localization | High localization | [10][11] |

Experimental Protocols

Protocol 1: General Procedure for ¹¹¹In-Oxine Labeling of Mammalian Cells

This protocol provides a generalized workflow for the radiolabeling of isolated cells with ¹¹¹In-oxine. Specific parameters such as cell concentration, incubation time, and radioactivity may need to be optimized for different cell types.

Materials:

-

Isolated cell suspension (e.g., leukocytes, platelets, MSCs) in a suitable buffer (e.g., saline, PBS).

-

¹¹¹In-oxine solution (commercially available or prepared in-house).

-

Sterile, pyrogen-free polypropylene centrifuge tubes.

-

Centrifuge.

-

Gamma counter.

-

Sterile saline or plasma for resuspension.

Procedure:

-

Cell Preparation: Isolate the desired cell population using standard laboratory techniques (e.g., density gradient centrifugation for leukocytes, differential centrifugation for platelets). Wash the cells to remove plasma components, as transferrin can compete for ¹¹¹In. Resuspend the cells in a suitable buffer at a known concentration.

-

Labeling: Add the ¹¹¹In-oxine solution to the cell suspension. The amount of radioactivity will depend on the cell type and number, as well as the specific application. A common range is 0.11 to 0.74 MBq per 10⁷ dendritic cells.[13]

-

Incubation: Incubate the cell suspension at room temperature for a specified period, typically 15-30 minutes, with occasional gentle mixing.[10][14]

-

Washing: After incubation, centrifuge the cell suspension to pellet the cells. Carefully remove the supernatant containing unbound ¹¹¹In-oxine. Wash the cell pellet with sterile saline or buffer to remove any remaining free radioactivity.

-

Quantification of Labeling Efficiency: Measure the radioactivity in the cell pellet and the supernatant using a gamma counter to determine the labeling efficiency. Labeling efficiency is calculated as: (Activity in cell pellet / (Activity in cell pellet + Activity in supernatant)) x 100%.

-

Resuspension and Administration: Gently resuspend the labeled cells in a sterile, injectable medium (e.g., saline or autologous plasma) for administration to the animal model. The route of administration (e.g., intravenous, intradermal) will depend on the experimental design.[3][11]

Protocol 2: In Vivo SPECT/CT Imaging of ¹¹¹In-Oxine Labeled Cells

Equipment:

-

SPECT/CT scanner suitable for small animal imaging.

-

Anesthesia system.

-

Animal positioning and monitoring equipment.

Procedure:

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols.

-

Administration of Labeled Cells: Inject the prepared suspension of ¹¹¹In-oxine labeled cells via the desired route.

-

Imaging: Position the animal in the SPECT/CT scanner. Acquire whole-body or region-of-interest scans at various time points post-injection (e.g., immediately, 2h, 24h, 48h).[11][15]

-

SPECT Acquisition: Use appropriate energy windows for the ¹¹¹In photopeaks (171 and 245 keV). Acquisition parameters (e.g., matrix size, projection number, time per projection) should be optimized for the specific scanner and experimental goals.

-

CT Acquisition: Acquire a co-registered CT scan for anatomical localization and attenuation correction of the SPECT data.

-

-

Image Reconstruction and Analysis: Reconstruct the SPECT and CT images using appropriate algorithms. Fuse the images to visualize the biodistribution of the labeled cells in the anatomical context. Quantify the radioactivity in various organs and tissues by drawing regions of interest (ROIs) on the fused images and express the data as a percentage of the injected dose per organ (%ID/organ) or per gram of tissue (%ID/g).

Mandatory Visualization

Cellular Uptake and Intracellular Trapping of ¹¹¹In-Oxine

Caption: Diagram illustrating the passive diffusion of the lipophilic ¹¹¹In-oxine complex across the cell membrane and subsequent intracellular trapping of ¹¹¹In.

Experimental Workflow for Biodistribution Studies

Caption: A flowchart outlining the key steps involved in a typical preclinical biodistribution study using ¹¹¹In-oxine labeled cells.

Generalized Trafficking of Intravenously Injected Cells

Caption: A simplified diagram showing the common biodistribution pattern of intravenously administered cells, characterized by initial lung entrapment followed by redistribution.

Conclusion

The radiolabeling of cells with ¹¹¹In-oxine remains a valuable and widely used technique for investigating cellular biodistribution and trafficking in animal models. The data and protocols presented in this guide offer a foundational resource for researchers designing and interpreting such studies. A thorough understanding of the expected biodistribution patterns for different cell types is crucial for accurately evaluating the efficacy of cell-based therapies and diagnostics. The ability to non-invasively track cells over time provides invaluable insights into their in vivo behavior, ultimately accelerating the translation of novel cellular therapies from the laboratory to the clinic.

References

- 1. Indium 111 oxine-labeled leukocytes for early diagnosis of ischemic enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Scintigraphic Patterns of Indium-111 Oxine-Labeled White Blood Cell Imaging of Gram-Negative versus Gram-Positive Vertebral Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scintigraphic Patterns of Indium-111 Oxine-Labeled White Blood Cell Imaging of Gram-Negative versus Gram-Positive Vertebral Osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 111In oxine-labeled rabbit platelets: in vivo distribution and sites of destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholar.usuhs.edu [scholar.usuhs.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mediso - An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging [mediso.com]

- 12. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]

- 13. 111In-oxine and 99mTc-HMPAO labelling of antigen-loaded dendritic cells: in vivo imaging and influence on motility and actin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo tracking of 111In-oxine labeled mesenchymal stem cells following infusion in patients with advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Indium Oxine chemical properties and solubility

An In-Depth Technical Guide to the Chemical Properties and Solubility of Indium Oxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and associated experimental protocols for Indium Oxine, a key radiopharmaceutical agent. The information is intended for professionals in research, science, and drug development who utilize this compound for diagnostic imaging and cellular labeling.

Core Chemical and Physical Properties

Indium Oxine, specifically Indium-111 Oxine, is an organometallic coordination complex. It consists of a central Indium-111 radionuclide chelated by three molecules of 8-hydroxyquinoline, also known as oxine.[1][2] This formation results in a neutral, lipophilic compound, which is critical for its biological function.[2][3] The molecular structure has been determined by X-ray crystallography to be an asymmetric pseudo-octahedral N₃O₃ metal coordination sphere.[4]

While the complex is formulated as an aqueous solution for clinical use, data regarding the physical properties of the pure, solid-state compound is limited. The properties of the analogous non-radioactive compound, tris(8-hydroxyquinolinato)aluminum (Alq3), are often used as a reference, which has a melting point reported to be above 300 °C.[4][5] The radiopharmaceutical solution itself has a melting and boiling point consistent with its aqueous base (0 °C and 100 °C, respectively).

Table 1: Summary of Chemical & Physical Properties for Indium (¹¹¹In) Oxine

| Property | Value | Citation |

| IUPAC Name | Indium(3+);tris(quinolin-8-olate) | [6] |

| Synonyms | Indium In-111 Oxyquinoline, ¹¹¹In-Oxine, Tris(8-quinolinolato)indium(III) | [7][8][9] |

| Molecular Formula | C₂₇H₁₈¹¹¹InN₃O₃ | [6][10] |

| Molecular Weight | Approx. 543.4 - 547.3 g/mol | [6][11][12] |

| Appearance | Clear, odorless liquid (as aqueous solution) | [13] |

| Stability Constant (K) | ~10¹⁰ (low stability) | [1][2][3] |

| Radioisotope | Indium-111 (¹¹¹In) | [14] |

| Physical Half-Life | 67.2 hours (2.8 days) | [2][3] |

| Decay Method | Electron Capture | [3] |

| Storage | Store at room temperature (15-25°C) | [3][15] |

Solubility Profile

The solubility of the Indium Oxine complex is a defining characteristic that dictates its mechanism of action. As a neutral, saturated 1:3 complex, it possesses significant lipophilicity (lipid solubility).[2][3] This property allows it to readily diffuse across the lipid bilayer of cell membranes.[1][11]

Conversely, the complex has poor stability and solubility in aqueous solutions.[16][17] This instability can lead to the complex binding to the surfaces of glass and plastic containers.[17] To counteract this, commercial radiopharmaceutical preparations are formulated as sterile, isotonic aqueous solutions containing a non-toxic surfactant, such as Polysorbate 80, and a HEPES buffer to maintain a physiological pH between 6.5 and 7.5.[11] Studies have also suggested that hydrogen bonding plays a significant role in the solvation of the complex in protic solvents like ethanol.[4][14]

Table 2: Solubility Characteristics of Indium Oxine

| Solvent Type | Solubility Description | Key Considerations | Citation |

| Aqueous Media | Poor; unstable. | Formulated with surfactants (e.g., Polysorbate 80) and buffers (e.g., HEPES) to maintain solution stability. | [11][17] |

| Organic Solvents | Lipid-soluble (Lipophilic). | This property is essential for passive diffusion across cell membranes. | [1][2][3] |

| Protic Solvents | Solvation is influenced by hydrogen bonding. | The complex has been crystallized from ethanol, indicating some solubility. | [4][14] |

| Aprotic Solvents | Exhibits different coordination patterns and exchange kinetics compared to protic solvents. | [14] |

Mechanism of Cellular Labeling

The primary application of Indium-111 Oxine is the radiolabeling of autologous leukocytes (white blood cells) for the diagnostic imaging of infection and inflammation.[7][14] The process hinges on a passive diffusion and intracellular trapping mechanism.

-

Passive Diffusion : The neutral, lipid-soluble ¹¹¹In-Oxine complex easily penetrates the cell membrane.[11]

-

Intracellular Dissociation : Once inside the cytoplasm, the complex dissociates. This is driven by the relatively low stability constant of the ¹¹¹In-Oxine complex (~10¹⁰).[2][11]

-

Indium Transchelation : The liberated Indium-111 cation is then transchelated and binds with high affinity to intracellular cytoplasmic components, such as lactoferrin.[2][14]

-

Oxine Efflux : The free oxine (8-hydroxyquinoline) molecules are subsequently released from the cell.[2][11]

This mechanism effectively traps the Indium-111 radionuclide inside the cell, allowing the labeled cells to be tracked in vivo using scintigraphy.

Experimental Protocols

Strict adherence to validated protocols is essential for the safe and effective use of Indium-111 Oxine. The following sections detail key experimental procedures for leukocyte labeling and quality control.

Protocol for Autologous Leukocyte Labeling

This protocol provides a generalized workflow for labeling white blood cells (WBCs). All procedures must be conducted in a laminar flow hood using sterile, aseptic techniques.[2][18]

-

Blood Collection : Withdraw 30-50 mL of venous blood from the patient into a syringe containing an anticoagulant such as Acid-Citrate-Dextrose (ACD).[2][19]

-

Cell Separation :

-

Allow red blood cells (RBCs) to sediment. This can be accelerated using a sedimenting agent.

-

Transfer the leukocyte-rich plasma (LRP) to a sterile centrifuge tube.

-

Centrifuge the LRP (e.g., 450 g for 5 minutes) to obtain a WBC pellet.[11]

-

Remove the supernatant, which is leukocyte-poor plasma (LPP), and save it for a later step.

-

-

Cell Washing : Wash the WBC pellet with sterile saline to remove residual plasma, as transferrin in plasma can compete for the ¹¹¹In, reducing labeling efficiency. Centrifuge again and discard the supernatant.[11][19]

-

Incubation with ¹¹¹In-Oxine :

-

Final Wash and Resuspension :

-

Add a portion of the previously saved LPP to the labeled cell mixture to stop the labeling reaction.

-

Centrifuge the mixture (e.g., 150 g for 5 minutes) to pellet the now-labeled WBCs.[2]

-

Carefully collect the supernatant into a separate tube for calculating labeling efficiency.

-

Gently resuspend the final cell pellet in 3-5 mL of the remaining LPP.[2]

-

-

Dose Administration : The resuspended, labeled WBCs are now ready for quality control checks and subsequent intravenous reinjection into the patient. The labeled cells should be administered as soon as possible, typically within 1-3 hours of labeling.[2][15]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tris(8-hydroxyquinolinato)aluminium - Wikipedia [en.wikipedia.org]

- 5. Tris(8-quinolinolato)aluminum [chembk.com]

- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. In-vitro human leukocyte labeling with 64Cu: An intraindividual comparison with 111In-oxine and 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tris(8-quinolinolato)indium-(111)in | 65389-08-4 | Benchchem [benchchem.com]

- 10. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 11. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]

- 12. Indium In 111 Oxyquinoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 14. Buy Indium Oxine | 14514-42-2 [smolecule.com]

- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 16. Solution speciation and human serum protein binding of indium(III) complexes of 8-hydroxyquinoline, deferiprone and maltol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 18. greenkid.idv.tw [greenkid.idv.tw]

- 19. tech.snmjournals.org [tech.snmjournals.org]

Intracellular Fate of Indium-111 Oxine After Cell Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular journey of Indium-111 (¹¹¹In) oxine following its use in cell labeling. Widely utilized in diagnostic imaging to track leukocytes and other cells, a thorough understanding of its behavior within the cell is critical for accurate data interpretation and the development of new cell-based therapies. This document details the mechanism of uptake, subcellular localization, subsequent efflux, and potential cytotoxic effects of ¹¹¹In-oxine, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Journey of Indium-111 Oxine into the Cell

The initial step in labeling is the formation of a neutral, lipid-soluble complex between the radioactive isotope Indium-111 and oxine (8-hydroxyquinoline).[1][2] This lipophilic nature allows the ¹¹¹In-oxine complex to readily diffuse across the cell membrane.[3][4] Once inside the cell, the complex dissociates due to the lower stability of the ¹¹¹In-oxine complex compared to the strong chelating affinity of intracellular components.[1][5] The liberated oxine molecule is then released from the cell, while the Indium-111 cation becomes trapped intracellularly by binding to various cytoplasmic and nuclear components.[2][3] This process of intracellular transchelation ensures a stable and relatively long-lasting radiolabel within the target cell population.[1]

Subcellular Distribution of Indium-111

Following dissociation from oxine, Indium-111 primarily localizes within the cytoplasm.[6] Studies involving subcellular fractionation of ¹¹¹In-labeled platelets have shown that over 70% of the radioactivity is found in the cytoplasmic pool.[6] Within the cytoplasm, ¹¹¹In binds to a variety of soluble proteins and particulate matter.[3] Specifically, in human neutrophils, the label is initially distributed among four soluble components, with a minor fraction associating with specific and azurophil granules.[3] Over time, a greater proportion of Indium-111 appears to become attached to particulate material.[3] While a small amount of radioactivity has been detected in the vicinity of DNA, a direct association has not been definitively confirmed.[3]

Table 1: Subcellular Distribution of Indium-111 in Labeled Cells

| Cell Type | Subcellular Fraction | Percentage of Total Radioactivity | Reference |

| Human Platelets | Cytosol | >70% | [6] |

| Human Neutrophils | Soluble Components (short incubation) | Majority | [3] |

| Human Neutrophils | Particulate Material (longer incubation) | Increasing proportion | [3] |

| Human Neutrophils | DNA region | Small peak, unconfirmed association | [3] |

Efflux of Indium-111 from Labeled Cells

Despite the strong intracellular binding, a gradual efflux of Indium-111 from labeled cells is observed over time. The rate of this release is a critical factor in the interpretation of in vivo cell tracking studies, as it can affect the signal intensity at the target site. The efflux rate can vary depending on the cell type and its viability. Damaged or non-viable cells tend to release the radiolabel more rapidly.[7]

Table 2: Efflux of Indium-111 from Labeled Cells

| Cell Type | Time Point | Percentage of ¹¹¹In Released | Reference |

| Autologous Leukocytes | 1 hour | ~3% | [2][5] |

| Autologous Leukocytes | 24 hours | ~24% | [2][5] |

| Human Mesenchymal Stem Cells | 48 hours | ~39% (calculated from 61% retention) | [8] |

| Rat Lymphocytes | 24-72 hours | ~70% (in supernatant) | [7] |

Cytotoxicity of Indium-111 Oxine

The process of radiolabeling and the subsequent intracellular presence of Indium-111 can have cytotoxic effects on the labeled cells. These effects are generally dose-dependent and time-dependent.[9] While some studies report no significant cytotoxicity at lower doses,[10][11] others have observed detrimental effects on cell viability, metabolism, and function, particularly at higher radioactivity concentrations and over longer periods.[8][9] For instance, while the viability of human mesenchymal stem cells (hMSCs) was not immediately affected by labeling with 10 Bq/cell of ¹¹¹In-oxine, their metabolic activity and migration were significantly reduced.[8] In lymphocytes, ¹¹¹In labeling has been shown to impair their proliferative response.[7]

Table 3: Cytotoxicity of Indium-111 Oxine on Various Cell Types

| Cell Type | ¹¹¹In-Oxine Concentration | Observed Effect | Reference |

| Human Tumor Cells | 1 µCi / 10⁶ cells | No cytotoxicity by colony assay or trypan blue | [10][11] |

| Human Mesenchymal Stem Cells | 10 Bq / cell | No effect on viability, but reduced metabolic activity and migration | [8] |

| Human Lymphocytes | Not specified | Poor proliferative response 24-48h post-labeling | [7] |

| Human Stem Cells | Not specified | Time-dependent cell loss over a 2-week period | [9] |

Experimental Protocols

Cell Labeling with Indium-111 Oxine

This protocol is a generalized procedure for labeling isolated leukocytes. Specific parameters may need to be optimized for different cell types.

Materials:

-

Isolated cell suspension (e.g., leukocytes)

-

Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP or Phosphate Buffered Saline (PBS)

-

Indium-111 oxine solution

-

Sterile conical tubes (15 mL or 50 mL)

-

Serological pipettes

-

Centrifuge

-

Dose calibrator

Procedure:

-

Cell Preparation: Isolate the target cell population using standard laboratory procedures (e.g., density gradient centrifugation for leukocytes).

-

Wash the isolated cells at least twice with sterile saline or PBS to remove plasma, as transferrin in plasma can compete for the ¹¹¹In-oxine. Centrifuge at 150-450 g for 5 minutes for each wash.

-

Resuspend the final cell pellet in a small volume (e.g., 1-2 mL) of saline or PBS.

-

Labeling: In a sterile tube, add approximately 20 MBq of ¹¹¹In-oxine to the cell suspension.[3]

-

Incubate the mixture for 10-15 minutes at room temperature.[3] Gently swirl the tube every 5 minutes to ensure uniform labeling and prevent cell clumping.

-

Washing: After incubation, add at least 3 mL (preferably up to 10 mL) of saline or PBS to the tube to stop the labeling process.[3]

-

Centrifuge the cell suspension at 150-450 g for 5 minutes.[3]

-

Carefully aspirate the supernatant into a separate tube. Measure the radioactivity in the cell pellet and the supernatant using a dose calibrator to determine the labeling efficiency.

-

Labeling Efficiency (%) = (Activity in cell pellet) / (Activity in cell pellet + Activity in supernatant) x 100

-

-

Final Resuspension: Gently resuspend the labeled cell pellet in a suitable volume (e.g., 3-5 mL) of cell-free plasma or sterile saline for subsequent experiments or administration.[3]

Subcellular Fractionation of Labeled Cells

This protocol describes a general method for separating cellular components. It may require optimization based on the specific cell type.

Materials:

-

¹¹¹In-oxine labeled cells

-

Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 3 mM MgCl₂, with protease inhibitors)

-

Dounce homogenizer or a syringe with a narrow-gauge needle

-

Sucrose solutions (for gradient centrifugation, if required)

-

Microcentrifuge

-

Gamma counter

Procedure:

-

Cell Lysis: Resuspend the labeled cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-20 minutes to allow the cells to swell.

-

Homogenize the swollen cells using a Dounce homogenizer (20-30 strokes) or by passing the suspension through a 27-gauge needle multiple times until cells are lysed, as confirmed by microscopy.[12]

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 5-10 minutes at 4°C to pellet the nuclei.[13]

-

Carefully collect the supernatant, which contains the cytoplasmic and membrane fractions.

-

Wash the nuclear pellet with lysis buffer and centrifuge again to minimize cytoplasmic contamination. The final pellet represents the nuclear fraction.

-

Cytoplasmic and Particulate Fraction Separation: Centrifuge the supernatant from step 4 at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C.[3][13]

-

The resulting supernatant is the cytosolic (soluble) fraction. The pellet contains mitochondria, endoplasmic reticulum, and other particulate matter.

-

Radioactivity Measurement: Measure the radioactivity in each fraction (nuclear, cytosolic, and particulate) using a gamma counter to determine the subcellular distribution of ¹¹¹In.

Radiolabel Efflux Assay

Materials:

-

¹¹¹In-oxine labeled cells

-

Complete cell culture medium or appropriate buffer

-

Incubator (37°C, 5% CO₂)

-

Microcentrifuge tubes

-

Centrifuge

-

Gamma counter

Procedure:

-

After labeling and washing, resuspend the ¹¹¹In-oxine labeled cells in pre-warmed complete culture medium at a known cell concentration.

-

Dispense equal aliquots of the cell suspension into multiple microcentrifuge tubes.

-

Incubate the tubes at 37°C.

-

At designated time points (e.g., 1, 4, 24, 48 hours), remove a set of tubes from the incubator.

-

Centrifuge the tubes at a speed sufficient to pellet the cells (e.g., 300 x g for 5 minutes).

-

Carefully collect the supernatant without disturbing the cell pellet.

-

Measure the radioactivity in the supernatant and the cell pellet separately using a gamma counter.

-

Calculate the percentage of ¹¹¹In efflux at each time point:

-

Efflux (%) = (Activity in supernatant) / (Activity in supernatant + Activity in cell pellet) x 100

-

Cytotoxicity Assessment (Trypan Blue Exclusion Assay)

This assay determines cell viability based on the principle that viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells do not.

Materials:

-

¹¹¹In-oxine labeled cell suspension

-

0.4% Trypan blue solution

-

Phosphate Buffered Saline (PBS) or serum-free medium

-

Hemocytometer with coverslip

-

Microscope

-

Microcentrifuge tubes

Procedure:

-

Take an aliquot of the labeled cell suspension. If the cells are in a protein-containing medium, wash them once with PBS as serum proteins can interfere with the dye.[10]

-

In a microcentrifuge tube, mix one part of the cell suspension with one part of 0.4% trypan blue solution (1:1 dilution).

-

Allow the mixture to incubate for 3-5 minutes at room temperature.[10]

-

Load 10 µL of the mixture into a clean hemocytometer.

-

Under a light microscope, count the number of viable (bright, unstained) cells and non-viable (blue-stained) cells in the central grid of the hemocytometer.

-

Calculate the cell viability:

-

Viability (%) = (Number of viable cells) / (Total number of cells [viable + non-viable]) x 100

-

Conclusion

The use of Indium-111 oxine for cell labeling is a well-established technique that relies on the passive diffusion of a lipophilic complex and subsequent intracellular trapping of the radiolabel. The majority of the ¹¹¹In is retained within the cytoplasm, bound to various macromolecules. However, a slow but steady efflux of the radiolabel and potential dose-dependent cytotoxicity are important considerations for researchers. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field, enabling a deeper understanding of the intracellular fate of Indium-111 oxine and facilitating the design and interpretation of cell tracking studies. Careful adherence to established protocols and consideration of the biological consequences of labeling are paramount for obtaining reliable and reproducible results.

References

- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 2. A method for following human lymphocyte traffic using indium-111 oxine labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. radiology.wisc.edu [radiology.wisc.edu]

- 6. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]

- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]

- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Indium Oxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Indium Oxine, with a particular focus on its application as a radiopharmaceutical agent for cell labeling. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Core Physical and Chemical Properties

Indium Oxine, specifically the Indium-111 (¹¹¹In) labeled complex, is a neutral, lipid-soluble coordination compound.[1][2] This lipophilicity is a critical feature, enabling it to passively diffuse across cell membranes, a key step in its primary application of radiolabeling cells.[1][3][4] The complex consists of a central indium cation coordinated with three molecules of 8-hydroxyquinoline (oxine), forming a saturated 1:3 complex.[1][2][5] The molecular structure has been determined by x-ray crystallography to be a pseudo-octahedral N₃O₃ metal coordination sphere with meridional stereochemistry.[6]

The solution is typically a sterile, non-pyrogenic, isotonic aqueous solution with a pH ranging from 6.5 to 7.5.[1][7] It is important to note that the provided physical characteristics such as boiling and melting points often refer to the aqueous solution rather than the isolated complex.[8]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for Indium Oxine.

| Identifier | Value | Source |

| IUPAC Name | indium(3+);tris(quinolin-8-olate) | [9] |

| Molecular Formula | C₂₇H₁₈InN₃O₃ | [9][10][11] |

| Molecular Weight | 547.3 g/mol | [9][10] |

| CAS Number | 14514-42-2 | [9][10][12] |

| Physical Property | Value | Source |

| Physical State | Liquid (aqueous solution) | [8] |

| Appearance | Clear Liquid | [8] |

| Odor | Odorless | [8] |

| Solubility | Soluble in water | [8] |

| Melting Point | 0°C (of aqueous solution) | [8] |

| Boiling Point | 100°C (of aqueous solution) | [8] |

| pH | 6.5 - 7.5 | [1][7] |

| Radiopharmaceutical Properties (¹¹¹In-Oxine) | Value | Source |

| Radioisotope | Indium-111 (¹¹¹In) | [13] |

| Physical Half-life | 67.2 hours (2.8 days) | [1][11][14] |

| Decay Mode | Electron Capture | [1][14] |

| Photon Energies | 171.3 keV, 245.4 keV | [1] |

| Stability Constant (approx.) | 10¹⁰ | [1][2] |

Stability and Storage

Indium Oxine solution should be stored at room temperature (15-25°C or 59-77°F).[7][14] It is crucial to handle the solution with strict aseptic techniques to maintain sterility.[1] The solution is intended for single use and does not contain a bacteriostatic agent.[1] Due to its lipophilic nature, the complex can bind to the surface of glass or plastic vessels, a problem that is exacerbated by autoclaving.[15] The inclusion of a surface-active agent, such as Polysorbate 80, in the formulation helps to mitigate this issue.[1][15] Labeled cells should ideally be used within one hour of preparation and no later than three hours after.[1] Reinjection of labeled leukocytes more than 5 hours after the initial blood draw is not recommended.[7]

Mechanism of Cell Labeling

The primary application of Indium-111 Oxine is the radiolabeling of autologous leukocytes for the diagnosis of infection and inflammation.[2][4][13] The mechanism of labeling is a multi-step process that leverages the physicochemical properties of the complex.

As depicted in Figure 1, the neutral and lipid-soluble Indium-111 Oxine complex readily penetrates the cell membrane.[1][2] Once inside the cell, the complex dissociates.[3] The Indium-111 cation is then chelated by intracellular components, to which it binds more strongly than to oxine.[1][2] The liberated oxine is subsequently released from the cell.[1][2] This intracellular trapping mechanism ensures that the radioactive label is retained within the target cells.

Experimental Protocols

The following sections detail standardized protocols for the preparation and quality control of Indium-111 labeled leukocytes.

Preparation of Indium-111 Labeled Leukocytes

The labeling of autologous leukocytes with Indium-111 Oxine is a well-established procedure in nuclear medicine.[16][17] The general workflow involves the separation of leukocytes from whole blood, incubation with the radiopharmaceutical, and subsequent washing steps to remove unbound radioactivity.

A detailed experimental protocol is as follows:

-

Leukocyte Isolation:

-

Draw approximately 50 mL of venous blood from the patient into a syringe containing an anticoagulant (e.g., ACD or heparin).

-

Allow red blood cells to sediment for 30-60 minutes.[1]

-

Transfer the leukocyte-rich plasma to a sterile centrifuge tube.

-

Centrifuge at 150-450 g for 5-8 minutes to obtain a leukocyte pellet.[1]

-

Remove the supernatant (leukocyte-poor plasma) and reserve it.

-

-

Labeling Procedure:

-

Washing and Resuspension:

Quality Control

Quality control is essential to ensure the efficacy and safety of the radiolabeled cell preparation.[1][7][14]

-

Labeling Efficiency: The percentage of radioactivity associated with the cells is determined by measuring the activity in the cell pellet and the supernatant. A typical labeling efficiency is approximately 77%.[1]

-

Cell Viability: A Trypan Blue exclusion test can be performed to assess cell viability.[1][14]

-

Visual Inspection: The final preparation should be visually inspected for any cell clumping or aggregation.[1][7][14]

Conclusion

Indium Oxine, particularly in its ¹¹¹In-labeled form, is a valuable tool in medical diagnostics and research. Its unique physicochemical properties, including its lipophilicity and the formation of a stable intracellular complex, underpin its utility in cell labeling. Adherence to established experimental protocols and rigorous quality control are paramount for its successful and safe application. This guide provides a foundational understanding of these aspects to aid professionals in the field.

References

- 1. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]

- 2. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indium-111-labeled cellular blood components: mechanism of labeling and intracellular location in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openmedscience.com [openmedscience.com]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. The molecular structure of indium oxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. gehealthcare.com [gehealthcare.com]

- 9. Indium oxine | C27H18InN3O3 | CID 3034762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. indium oxine | CAS#:14514-42-2 | Chemsrc [chemsrc.com]

- 11. Indium In-111 Oxyquinoline | C27H18InN3O3 | CID 119117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. guidechem.com [guidechem.com]

- 13. What is Indium In-111 oxyquinoline used for? [synapse.patsnap.com]

- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 15. Indium-111 oxine complex composition - Patent 0017355 [data.epo.org]

- 16. radiopaedia.org [radiopaedia.org]

- 17. Indium-111 oxine labeled white blood cell scan | pacs [pacs.de]

Methodological & Application

Application Notes and Protocols: Indium-111 Oxine Leukocyte Labeling for Infection Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-111 (In-111) oxine labeled white blood cell (WBC) scintigraphy is a cornerstone nuclear medicine imaging modality for the diagnosis and localization of occult infections and inflammatory processes.[1][2][3] This technique leverages the natural physiological function of leukocytes, which migrate to and accumulate at sites of inflammation.[1][2][4] By labeling a patient's own white blood cells with the gamma-emitting radionuclide In-111, clinicians can visualize these areas of inflammation, providing critical diagnostic information, particularly when other imaging modalities are inconclusive or contraindicated.[1][2]

This document provides a comprehensive overview of the protocol for labeling autologous leukocytes with In-111 oxine, including detailed experimental procedures, quality control measures, and imaging guidelines.

Mechanism of Labeling

The labeling of leukocytes with In-111 oxine is a passive process driven by the lipophilic nature of the In-111 oxine complex.[5][6] Indium-111 forms a neutral, lipid-soluble 1:3 complex with oxine (8-hydroxyquinoline).[5][7] This allows the complex to diffuse across the leukocyte cell membrane.[5][6][7] Once inside the cell, the relatively weak In-111 oxine complex dissociates.[7] The In-111 cation then binds with high affinity to intracellular cytoplasmic components, while the oxine is released from the cell.[5][7]

Clinical Applications

In-111 oxine labeled WBC scintigraphy is a valuable tool for a variety of clinical indications, including:

-

Osteomyelitis: Particularly in the appendicular skeleton.[1][2]

-

Prosthetic Joint Infections: Aiding in the differentiation between infection and aseptic loosening.[1][2]

Experimental Protocols

Strict adherence to aseptic techniques is mandatory throughout the entire procedure to ensure the safety and efficacy of the labeled cell product for patient administration.[5][8]

I. Leukocyte Isolation

-

Blood Collection: Withdraw 40-80 mL of venous blood from the patient into a syringe containing an anticoagulant such as acid citrate dextrose (ACD) or heparin.[8] A large gauge needle (e.g., 19-20 gauge) is recommended to minimize cell damage.

-

Sedimentation of Red Blood Cells: Add a sedimenting agent like 6% hydroxyethyl starch (HES) to the whole blood. Allow the red blood cells to sediment by gravity for approximately 30-60 minutes, or until the plasma layer is relatively free of red blood cells.

-

Leukocyte-Rich Plasma (LRP) Collection: Carefully collect the LRP supernatant, which contains the leukocytes, platelets, and some residual red blood cells.

-

Centrifugation: Centrifuge the LRP at a low speed (e.g., 150-450 g) for 5-8 minutes to pellet the leukocytes.[9]

-

Plasma Removal: Remove the supernatant, which is platelet-rich plasma.

-

Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the cell pellet in a small volume of sterile saline and add a hypotonic lysing agent, followed by restoration of isotonicity.

-

Washing: Wash the leukocyte pellet with sterile saline or phosphate-buffered saline (PBS) to remove any remaining plasma and anticoagulant. Centrifuge again and discard the supernatant.

II. Leukocyte Labeling with Indium-111 Oxine

-

Resuspension: Gently resuspend the isolated leukocyte pellet in sterile saline or PBS. The presence of plasma should be minimized as transferrin can compete for the In-111.[10]

-

Addition of In-111 Oxine: Add approximately 18.5-20 MBq (500 µCi) of In-111 oxine to the cell suspension.[5][10]

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes with gentle, periodic swirling to ensure adequate mixing and prevent cell clumping.[5]

-

Washing: After incubation, add sterile saline or PBS to the labeled cell suspension and centrifuge to pellet the now-labeled leukocytes.

-

Supernatant Removal: Carefully remove and retain the supernatant, which contains unbound In-111 oxine. This is used for the calculation of labeling efficiency.

-

Final Resuspension: Gently resuspend the labeled leukocyte pellet in 5-10 mL of autologous platelet-poor plasma or sterile saline for patient administration.

III. Quality Control

-

Labeling Efficiency: Calculate the labeling efficiency by measuring the radioactivity in the cell pellet and the supernatant using a dose calibrator. The formula is:

-

Labeling Efficiency (%) = [Activity in Cell Pellet / (Activity in Cell Pellet + Activity in Supernatant)] x 100

-

A labeling efficiency of greater than 70% is generally considered acceptable.[10]

-

-

Cell Viability: A sample of the labeled leukocytes can be assessed for viability using a trypan blue exclusion assay. Viability should be greater than 95%.

-

Visual Inspection: Visually inspect the final cell suspension for any clumps or aggregates. The presence of significant clumping may indicate cell damage and can lead to altered biodistribution upon injection.[10]

IV. Patient Administration and Imaging

-

Administration: The In-111 labeled leukocytes should be administered to the patient intravenously as soon as possible, preferably within 1-2 hours of labeling.[9] The injection should be given slowly through a large-bore needle to minimize cell damage.

-

Imaging Protocol: Imaging is typically performed at 18-24 hours post-injection to allow for clearance of background activity and migration of the labeled leukocytes to the site of infection.[3][11]

-

Instrumentation: A large field-of-view gamma camera equipped with a medium-energy collimator is used.

-

Energy Windows: Dual energy windows are centered around the two photopeaks of In-111 (171 keV and 245 keV).[3]

-

Image Acquisition: Planar static images of the whole body or specific regions of interest are acquired. SPECT or SPECT/CT imaging can be performed for better localization of abnormal uptake.[3]

-

Data Presentation

| Parameter | Recommended Value/Range | Reference |

| Blood Volume for Leukocyte Isolation | 40 - 80 mL (adults) | [8] |

| In-111 Oxine Activity for Labeling | 18.5 - 20 MBq (500 µCi) | [5] |

| Recommended Patient Dose | 7.4 - 18.5 MBq (200 - 500 µCi) | [10] |

| Incubation Time | 10 - 15 minutes | [5] |

| Incubation Temperature | Room Temperature | [5] |

| Labeling Efficiency | > 70% | [10] |

| Time from Labeling to Reinjection | < 1-2 hours | [9] |